molecular formula C18H20N2O4S2 B2971125 (Z)-5-(4-methoxybenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one CAS No. 303798-70-1

(Z)-5-(4-methoxybenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2971125
CAS No.: 303798-70-1
M. Wt: 392.49
InChI Key: ACBFNQSHSXDUKL-QINSGFPZSA-N
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Description

This compound belongs to the thiazolidin-4-one class, characterized by a 2-thioxothiazolidin-4-one core substituted with a 4-methoxybenzylidene group at position 5 and a 3-morpholino-3-oxopropyl chain at position 2. Its Z-configuration is critical for maintaining bioactivity, as geometric isomerism often influences binding to biological targets . The morpholino group enhances solubility and modulates electronic properties, while the 4-methoxybenzylidene moiety contributes to π-π interactions in enzyme binding .

Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-23-14-4-2-13(3-5-14)12-15-17(22)20(18(25)26-15)7-6-16(21)19-8-10-24-11-9-19/h2-5,12H,6-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBFNQSHSXDUKL-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(4-methoxybenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by a unique thiazolidinone structure that contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (Z)-5-(4-methoxybenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : Approximately 318.41 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
  • Anticancer Properties : Thiazolidinone derivatives have been shown to possess cytotoxic effects against cancer cell lines. The compound has demonstrated the ability to induce apoptosis in melanoma and other cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Antimicrobial Studies

A study conducted on thiazolidinone derivatives, including (Z)-5-(4-methoxybenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one, reported an MIC (Minimum Inhibitory Concentration) value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . This indicates a potent antibacterial effect, suggesting potential for therapeutic applications in treating infections caused by these pathogens.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exhibit IC₅₀ values in the low micromolar range against melanoma cells . The mechanism involves the induction of apoptosis, which is critical for cancer treatment strategies.

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC/IC₅₀ Value Reference
AntimicrobialPseudomonas aeruginosa0.21 μM
AntimicrobialEscherichia coli0.21 μM
AnticancerMelanoma Cell LinesLow µM

The biological activity of (Z)-5-(4-methoxybenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is attributed to its interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include:

Benzylidene substituents : Position and electronic nature (e.g., methoxy, hydroxy, fluoro).

Side chains at position 3: Morpholino, anilino, pyrrolidino, or alkyl groups.

Core modifications : Thiazolidin-4-one vs. thiazol-4(5H)-one or oxazolidin-4-one.

Key Observations :

  • Yield: The morpholino-substituted 3f (49.3%) has a lower yield than 3e (60%), likely due to steric hindrance from the morpholine ring .
  • Melting Point: Morpholino derivatives (e.g., 3f: 203–205°C) generally exhibit higher melting points than anilino or pyrrolidino analogues, suggesting stronger intermolecular interactions .
  • Bioactivity : The 4-methoxy group in the target compound and 3f may enhance binding to aldose reductase compared to 4-hydroxy-3-methoxy derivatives (3g) . Fluorinated benzylidenes (e.g., 3-fluorobenzylidene in ) show broader antimicrobial activity but lower solubility.

Mechanistic and Structural Insights

  • Morpholino vs. Anilino/Pyrrolidino: The morpholino group’s electron-rich oxygen and nitrogen atoms enhance hydrogen bonding with enzymes, as seen in 3f’s superior aldose reductase inhibition compared to 3e .
  • Benzylidene Substituents : Electron-donating groups (e.g., methoxy) increase π-stacking in hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., fluoro) improve membrane permeability .

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